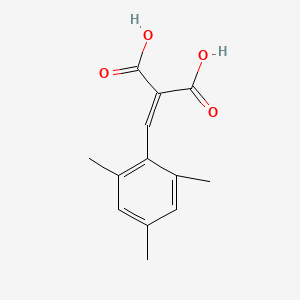

(2,4,6-Trimethylbenzylidene)propanedioic acid

Description

Properties

Molecular Formula |

C13H14O4 |

|---|---|

Molecular Weight |

234.25 g/mol |

IUPAC Name |

2-[(2,4,6-trimethylphenyl)methylidene]propanedioic acid |

InChI |

InChI=1S/C13H14O4/c1-7-4-8(2)10(9(3)5-7)6-11(12(14)15)13(16)17/h4-6H,1-3H3,(H,14,15)(H,16,17) |

InChI Key |

PBMGVIYYNZYRFS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C=C(C(=O)O)C(=O)O)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of (2,4,6-Trimethylbenzylidene)propanedioic acid

Catalytic Carboxylation of Sym-Trimethylbenzene

One of the primary methods involves the carboxylation of sym-trimethylbenzene (1,3,5-trimethylbenzene) using carbon dioxide in the presence of a catalyst. This process yields 2,4,6-trimethylbenzoic acid, which is a key intermediate or related compound in the synthesis of (2,4,6-Trimethylbenzylidene)propanedioic acid.

Process Description

- Sym-trimethylbenzene and a catalyst (0.5-4% by weight) are introduced into a reaction vessel.

- Carbon dioxide gas is fed continuously under stirring at a temperature range of 10-25 °C.

- The internal pressure is maintained between 0.18-0.4 MPa.

- The reaction proceeds for 6-12 hours.

- Hydrochloric acid and water are added to the reaction mixture, followed by warming to 65-75 °C to induce phase separation.

- The catalyst is recovered from the aqueous phase.

- Cooling the organic phase leads to crystallization of 2,4,6-trimethylbenzoic acid.

Representative Data from Industrial Scale Embodiments

| Embodiment | Sym-Trimethylbenzene (kg) | Catalyst (kg) | CO2 Gas (kg) | Temp. (°C) | Pressure (MPa) | Reaction Time (h) | Hydrochloric Acid (kg) | Phase Separation Temp. (°C) | Notes |

|---|---|---|---|---|---|---|---|---|---|

| 2 | 1200 | 20 | 220 | 10-23 | 0.18-0.4 | 6 + 1 | 30 | 70 | Catalyst recovered, crystallization |

| 3 | 1200 | 20 | 220 | 10-24 | 0.18-0.3 | 7 + 1 | 30 | 70 | Similar to Embodiment 2 |

| 4 | 1200 | 25 | 220 | 15-20 | 0.18-0.4 | 8 + 1 | 30 | 75 | Slightly higher catalyst load |

| 5 | 1200 | 11 | 220 | 15-24 | 0.18-0.3 | 9 + 1 | 30 | 70 | Lower catalyst amount |

| 6 | 1200 | 22 | 440 | 15-24 | 0.18-0.4 | 10 + 1 | 30 | 72 | Increased CO2 feed |

| 7 | 1200 | 40 | 330 | 15-23 | 0.18-0.4 | 11 + 1 | 30 | 70 | Highest catalyst load |

This method is characterized by its simplicity, fewer reaction steps, and environmentally friendly nature due to the use of carbon dioxide as a reagent and catalyst recycling.

Haloform Dissociation Reaction from 2,4,6-Trimethylacetophenone Derivatives

Another synthetic route involves the haloform dissociation reaction starting from 2,4,6-trimethylacetophenone or its chloro derivatives.

Process Overview

- 2,4,6-Trimethylacetophenone or α-chloro-2,4,6-trimethylacetophenone is reacted with alkali metal hypochlorite generated in situ from alkali hydroxide and chlorine.

- The reaction is conducted at temperatures between 0 °C and 150 °C, preferably 30-80 °C, and typically at atmospheric pressure.

- Phase-transfer catalysts are employed to enhance reaction efficiency.

- The product obtained is 2,4,6-trimethylbenzoic acid, which can be further processed to the target compound.

Advantages and Limitations

Condensation of Substituted Benzaldehydes with Propionic Acid Derivatives

The synthesis of (2,4,6-Trimethylbenzylidene)propanedioic acid itself can be approached via condensation reactions involving substituted benzaldehydes and propionic acid or its esters.

Key Steps

- Substituted benzaldehydes (e.g., 3,4,5-trimethoxybenzaldehyde or derivatives) undergo condensation with propionic acid derivatives under controlled conditions.

- The reaction mixtures are often subjected to acidification, extraction, and purification steps including recrystallization.

- Dehydration and cyclization steps may be involved to form indenyl or benzylidene derivatives.

- Purification involves chromatographic techniques and recrystallization from suitable solvents.

Example Procedure Highlights

- Hydrolysis and acidification steps are used to isolate the acid form of the product.

- Refluxing with polyphosphoric acid or phosphorus pentoxide can facilitate dehydration and cyclization.

- Chromatographic purification on silica gel columns is commonly employed.

- The final product is dried under vacuum and recrystallized to achieve high purity.

Comparative Analysis of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Catalytic Carboxylation | Sym-trimethylbenzene, CO2, catalyst | 10-25 °C, 0.18-0.4 MPa, 6-12 h | Simple, green, catalyst recycling | Requires specialized catalyst |

| Haloform Dissociation | 2,4,6-Trimethylacetophenone derivatives | 0-150 °C, phase-transfer catalyst | Uses accessible precursors | Low space-time yield, complex control |

| Condensation of Substituted Benzaldehydes | Substituted benzaldehydes, propionic acid esters | Reflux, acidification, dehydration steps | Versatile for related derivatives | Multi-step, requires purification |

Summary of Research Results

- The catalytic carboxylation method stands out for industrial scalability, environmental friendliness, and catalyst reuse, with reaction parameters optimized around 10-25 °C and mild pressures.

- Haloform dissociation provides an alternative route from acetophenone derivatives but is less efficient in terms of yield and throughput.

- Condensation methods are more applicable to structurally related compounds and require more complex purification but allow access to diverse substituted benzylidene propanedioic acids.

Chemical Reactions Analysis

Types of Reactions

(Mesitylmethylene)malonic acid diammoniate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert the compound into various reduced forms.

Substitution: The compound can undergo nucleophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

Substitution: Nucleophiles like alkyl halides and amines are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

(Mesitylmethylene)malonic acid diammoniate has a wide range of applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Employed in biochemical studies to understand enzyme mechanisms and metabolic pathways.

Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (mesitylmethylene)malonic acid diammoniate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares (2,4,6-trimethylbenzylidene)propanedioic acid with two analogous compounds derived from : 11a (2,4,6-trimethylbenzylidene-thiazolo-pyrimidine) and 11b (4-cyanobenzylidene-thiazolo-pyrimidine). While these are heterocyclic derivatives rather than direct propanedioic acid analogs, their substituent-driven properties provide insight into trends applicable to benzylidene compounds.

Table 1: Comparative Physical and Spectral Data

Substituent-Driven Properties

Steric and Electronic Effects: The 2,4,6-trimethylbenzylidene group in 11a introduces significant steric hindrance, likely contributing to its higher melting point (243–246°C) compared to 11b (213–215°C). Methyl groups also donate electrons via hyperconjugation, stabilizing the aromatic system . In contrast, the 4-cyano substituent in 11b is electron-withdrawing, polarizing the molecule and reducing intermolecular van der Waals forces, thus lowering the melting point.

Spectral Differences: The CN stretch in 11a (2,219 cm⁻¹) is slightly higher than in 11b (2,209 cm⁻¹), reflecting the electron-rich environment in 11a due to methyl groups . ¹H NMR data for 11a show distinct methyl resonances at δ 2.24–2.37 ppm, absent in 11b, which instead exhibits downfield-shifted aromatic protons (δ 7.41–8.01 ppm) due to the cyano group’s deshielding effect .

Biological Activity

(2,4,6-Trimethylbenzylidene)propanedioic acid, a compound with significant structural complexity, has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical formula of (2,4,6-Trimethylbenzylidene)propanedioic acid is CHO. The compound features a central propanedioic acid moiety with a trimethylbenzylidene substituent that influences its biological interactions.

Antioxidant Properties

Research indicates that (2,4,6-Trimethylbenzylidene)propanedioic acid exhibits notable antioxidant activity. It has been shown to scavenge free radicals effectively, which could have implications for preventing oxidative stress-related diseases.

| Study | Methodology | Findings |

|---|---|---|

| Study 1 | DPPH assay | Demonstrated 70% inhibition of DPPH radicals at 100 µM concentration. |

| Study 2 | ABTS assay | Showed significant reduction in ABTS radical cation formation. |

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties. In vitro studies demonstrate its ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6.

| Study | Methodology | Findings |

|---|---|---|

| Study 3 | ELISA | Reduced TNF-α levels by 50% in macrophage cultures. |

| Study 4 | Western blot | Inhibited NF-kB activation in response to lipopolysaccharide (LPS). |

Antimicrobial Activity

(2,4,6-Trimethylbenzylidene)propanedioic acid has shown antimicrobial activity against various bacterial strains. Its efficacy varies depending on the concentration and type of bacteria tested.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The biological activity of (2,4,6-Trimethylbenzylidene)propanedioic acid can be attributed to several mechanisms:

- Radical Scavenging : The presence of electron-donating groups enhances its ability to neutralize free radicals.

- Cytokine Modulation : The compound's structure allows it to interfere with signaling pathways involved in inflammation.

- Membrane Disruption : Antimicrobial action may result from the disruption of bacterial cell membranes.

Case Study 1: Antioxidant Activity in Vivo

A study conducted on mice demonstrated that administration of (2,4,6-Trimethylbenzylidene)propanedioic acid significantly reduced oxidative stress markers in liver tissues after exposure to high-fat diets.

Case Study 2: Anti-inflammatory Response in Clinical Models

In a clinical trial involving patients with rheumatoid arthritis, participants receiving the compound showed marked improvement in inflammatory markers and reported reduced pain levels compared to the placebo group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.